Glycidyl sorbate

Description

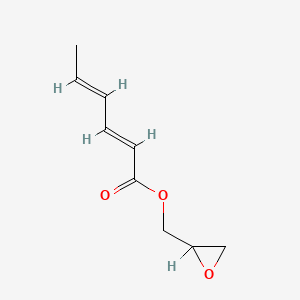

Structure

3D Structure

Properties

CAS No. |

63623-06-3 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

oxiran-2-ylmethyl (2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C9H12O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3/b3-2+,5-4+ |

InChI Key |

AVNANMSIFNUHNY-MQQKCMAXSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCC1CO1 |

Canonical SMILES |

CC=CC=CC(=O)OCC1CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Glycidyl Sorbate

Optimization of Glycidyl (B131873) Sorbate (B1223678) Synthesis Conditions

Solvent Effects on Reaction Yields and Selectivity

The solvent medium can significantly impact the outcome of esterification reactions.

Organic Solvents: The synthesis of sorbic acid-based polymer networks from sorbic acid and glycidyl ethers is often conducted in organic solvents. google.comgoogle.com The choice of solvent can be critical; for instance, in the lipase-catalyzed esterification of glycidol (B123203), chloroform (B151607) was found to be a superior solvent for achieving high enantiomeric purity of the resulting ester compared to other organic solvents. nih.gov Dissolving glycidol in solvents like toluene (B28343) or chlorohydrocarbons can also prevent self-polymerization during storage. bibliotekanauki.pl

Solvent-Free Systems: A significant advancement is the use of solvent-free reaction systems. The enzymatic esterification of sorbic acid with glycerol (B35011) has been effectively performed using glycerol as both a reactant and the reaction medium. mdpi.comunife.it This approach not only simplifies purification but can also lead to high product yields and selectivity. mdpi.com Such solventless systems are gaining attention for being more environmentally friendly. chalmers.se

The effect of the solvent on reaction outcomes is summarized in the table below.

| Solvent System | Reactants | Key Findings | Reference |

| Chloroform | Glycidol, Butyric Acid | High enantiomeric purity of (S)-glycidyl butyrate. | nih.gov |

| Toluene, Chlorohydrocarbons | Glycidyl | Prevents self-polymerization of glycidol. | bibliotekanauki.pl |

| Solvent-Free | Sorbic Acid, Glycerol | Effective for enzymatic synthesis of glycerol sorbate; glycerol acts as both solvent and reactant. | mdpi.comunife.it |

| Organic Solvents | Sorbic Acid, Glycidyl Ether | Common medium for synthesis of sorbic acid-based polymer networks. | google.comgoogle.com |

Catalytic Systems in Glycidyl Sorbate Formation

The choice of catalyst is crucial for directing the reaction pathway and enhancing the reaction rate. A variety of catalytic systems, both chemical and biological, are employed in the synthesis of sorbate esters.

Enzymatic Catalysts: Lipases, particularly immobilized lipase (B570770) B from Candida antarctica (CALB), have proven to be highly effective for the esterification of sorbic acid with glycerol. mdpi.comunife.it This biocatalyst operates under mild conditions and offers high selectivity.

Chemical Catalysts: For reactions involving alkylene oxides, titanate catalysts have been used. google.com Iron(III) chloride (FeCl₃) is another effective catalyst for the reaction between sorbic acid and propylene (B89431) oxide. google.com In the synthesis of glycidyl esters from carboxylic acids and epichlorohydrin (B41342), catalysts such as soluble tertiary amines, quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), and strong-base anion-exchange resins are utilized. google.comchalmers.se

The table below outlines various catalytic systems used in the synthesis of related sorbate and glycidyl esters.

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

| Immobilized Lipase B from Candida antarctica (CALB) | Sorbic Acid, Glycerol | Enzymatic Esterification | High efficiency in solvent-free systems; produces glycerol sorbate. | mdpi.comunife.it |

| Titanate catalyst | Sorbic Acid, Alkylene Oxide | Chemical Esterification | Used for preparing various sorbate esters. | google.com |

| Iron(III) chloride (FeCl₃) | Sorbic Acid, Propylene Oxide | Chemical Esterification | Catalyzes the formation of hydroxypropyl sorbate. | google.com |

| Tetrabutylammonium bromide (TBAB) | Fatty Alcohol, Epichlorohydrin | Phase Transfer Catalysis | Used in solvent-free synthesis of glycidyl ethers. | chalmers.se |

| Strong-base anion-exchange resin | Carboxylic Acid, Epichlorohydrin | Heterogeneous Catalysis | Effective for direct synthesis of glycidyl esters. | google.com |

Temperature and Pressure Influences on Synthesis

Temperature is a critical parameter in the synthesis of this compound and related epoxy resins, exerting a significant influence on reaction kinetics, product selectivity, and the formation of impurities. The synthesis is typically conducted at atmospheric pressure, with pressure variations not being a primary control parameter in standard methodologies. google.comgoogle.com

The reaction temperature represents a trade-off between reaction rate and purity. For instance, in related processes involving epichlorohydrin, lower temperatures in the range of 25-40°C are deliberately used to prevent undesirable side reactions. google.comgoogleapis.com These can include the reaction of chloride ions with epichlorohydrin to form 1,3-dichloro-2-propanol (B29581) or the hydrolysis of epichlorohydrin to 1-chloro-2,3-propanediol. google.comgoogleapis.com While low temperatures can mitigate these impurities, they may also lead to inconveniently long reaction times, high viscosity of the reaction mixture, and challenges with poor mixing and heat removal. googleapis.com

Conversely, higher temperatures can accelerate the main reaction. In syntheses involving the reaction of sorbic acid with glycidyl ether groups, temperatures can be raised to a range of 85-91°C to ensure the reaction proceeds efficiently. google.com However, careful temperature control is mandatory, as excessive heat can lead to the formation of colored, crosslinked by-products. rsc.org The reaction is often exothermic, necessitating effective heat transfer mechanisms to maintain the desired temperature range. rsc.org

The following interactive table summarizes the general effects of temperature on the synthesis of glycidyl ethers, based on findings from related processes.

| Temperature Range | Reaction Rate | By-product Formation | Key Considerations |

| Low (e.g., 25-40°C) | Slower | Reduced formation of impurities like dichloropropanols and diols. googleapis.com | Longer reaction times, potential for high viscosity and poor mixing. googleapis.com |

| Moderate (e.g., 50-80°C) | Moderate | Balanced rate and purity; optimal range for many catalyzed reactions. | Requires good temperature control to prevent excursions. google.com |

| High (e.g., 85-100°C) | Fast | Increased rate of desired reaction, but higher risk of thermal degradation and side reactions. google.com | Critical need for efficient heat removal; potential for colored, crosslinked impurities. rsc.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic approaches for glycidyl esters aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. semanticscholar.org Key strategies include the use of phase-transfer catalysis in solvent-free systems and the exploration of enzymatic routes.

Phase-transfer catalysis (PTC) is a particularly effective green technique for this synthesis. slideshare.netias.ac.in It facilitates the reaction between reactants in immiscible phases (e.g., a solid sorbate salt and a liquid epichlorohydrin) by using a phase-transfer agent, such as a quaternary ammonium salt like tetrabutylammonium bromide or triethylbenzylammonium chloride (TEBAC). rsc.orgresearchgate.netchalmers.se The catalyst transports the sorbate anion into the organic phase where the reaction occurs. ias.ac.in This methodology can be conducted without the use of additional organic solvents, which significantly reduces environmental impact. researchgate.netchalmers.se This solvent-free approach offers numerous advantages: it simplifies product purification as solid by-products like sodium chloride can be removed by simple filtration, saves on the amount of reactants needed, and can lead to high product yields. researchgate.netchalmers.se

Enzymatic synthesis represents another promising green pathway. Lipases, for example, are known to catalyze esterification reactions. Research into the lipase-catalyzed esterification of sorbic acid with glycerol to produce glycerol sorbate demonstrates the feasibility of using enzymes for such transformations. mdpi.com Similarly, lipases have been used for the enantioselective hydrolysis of racemic glycidyl esters, indicating their compatibility with the glycidyl functional group. google.com An enzymatic synthesis of this compound could potentially be carried out in a solvent-free system or in green solvents, at mild temperatures, and with high selectivity, thereby minimizing by-products and energy consumption.

The table below compares a traditional synthesis approach with green alternatives.

| Feature | Traditional Approach | Green Approach: Solvent-Free PTC | Green Approach: Enzymatic Synthesis |

| Solvent | Often uses hazardous organic solvents. | Solvent-free; epichlorohydrin can act as a reactive solvent. rsc.org | Solvent-free or green solvents (e.g., bio-based). mdpi.com |

| Catalyst | May use corrosive catalysts like tin(IV) chloride. chalmers.se | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salts). slideshare.net | Enzyme (e.g., Lipase). mdpi.com |

| Temperature | Variable, can be high. | Moderate to high (e.g., 80-91°C). google.comrsc.org | Mild (e.g., near room temperature to 60°C). |

| By-products | Can generate significant solvent waste and catalyst residues. | Solid salts (e.g., NaCl) that are easily filtered. researchgate.net | Minimal by-products; high selectivity. |

| Efficiency | Yields can be high but purification is complex. | High yields (often >90%) with simpler purification. researchgate.net | Potentially high yields and high purity. |

Scale-Up Considerations for Industrial and Academic Production of this compound

Transitioning the synthesis of this compound from a laboratory (academic) scale to industrial production involves navigating a series of complex challenges. researchgate.net While the fundamental chemistry remains the same, the physical and engineering aspects of the process change dramatically. researchgate.net

Key factors that must be addressed during scale-up include:

Heat Management: The synthesis is often exothermic. rsc.org In a small lab flask, heat dissipates relatively easily. In a large industrial reactor, the surface-area-to-volume ratio decreases, making heat removal much more challenging. Inadequate heat control can lead to temperature spikes, promoting side reactions, by-product formation, and potentially hazardous runaway reactions. googleapis.com

Mass Transfer and Mixing: Achieving uniform mixing of reactants, especially in heterogeneous systems like solid-liquid or liquid-liquid PTC, is critical. What is easily achieved with a magnetic stirrer in the lab requires powerful, carefully designed impellers in a large tank reactor to ensure that the catalyst can effectively interact with both phases and that the concentration and temperature are uniform throughout the vessel. google.com Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, reducing yield and purity.

By-product and Catalyst Removal: Filtration of a few grams of salt by-product in a lab is simple. On an industrial scale, handling tons of solid waste requires robust filtration systems, and the recovery or disposal of the catalyst becomes a significant economic and environmental consideration. researchgate.net

Reaction Time and Throughput: Reaction times that are acceptable in an academic setting (e.g., 24 hours) may be too long for an industrial process where throughput is a key economic driver. google.com Optimizing conditions to shorten batch cycle times without sacrificing quality is a major focus of industrial process development.

Viscosity Control: As the reaction proceeds, the viscosity of the mixture can increase significantly, which can impede mixing and heat transfer. google.comgoogleapis.com This is less of an issue at the lab scale but can be a major operational problem in large reactors.

The following table highlights the differences in these considerations between academic and industrial scales.

| Parameter | Academic Scale (e.g., <1 L) | Industrial Scale (e.g., >1000 L) |

| Heat Management | Heat dissipates easily; simple oil or water baths are sufficient. | Requires reactor jackets, internal cooling coils, and precise control systems to manage exotherms. googleapis.com |

| Mixing/Mass Transfer | Efficient mixing with standard magnetic or overhead stirrers. | Requires specialized impellers and baffle designs to ensure homogeneity; mass transfer can be a rate-limiting step. google.com |

| By-product Removal | Simple laboratory filtration or extraction. | Requires large-scale industrial filtration, centrifugation, and washing equipment. researchgate.net |

| Process Control | Manual or semi-automated control of temperature and additions. | Fully automated systems (DCS/PLC) for precise control of all process parameters. |

| Economic Focus | Primary focus on proof-of-concept and maximizing yield. | Focus on throughput, cost per kilogram, safety, and minimizing waste. upv.es |

Polymerization Mechanisms and Kinetics of Glycidyl Sorbate

Homopolymerization of Glycidyl (B131873) Sorbate (B1223678)

The homopolymerization of glycidyl sorbate can be directed to selectively target either the epoxy ring or the sorbate's carbon-carbon double bonds, depending on the chosen catalytic system and reaction conditions. This selectivity is crucial for producing well-defined polymers where one functional group forms the polymer backbone while the other remains as a pendant group available for further reactions.

The polymerization of the glycidyl group proceeds via a ring-opening mechanism, leading to the formation of a polyether backbone. This process can be initiated by various species and catalyzed to ensure high selectivity, preserving the reactive sorbate moiety on the polymer side chain.

Alcohol-initiated ROP is a common method for polymerizing epoxides. kobv.de The process begins with the reaction between an alcohol initiator and a catalyst, which forms the true initiating species. researchgate.net In the case of this compound, an alcohol initiator, in conjunction with a suitable catalyst, attacks the carbon atom of the epoxide ring. This leads to the opening of the ring and the formation of a new hydroxyl group, which can then propagate the polymerization by reacting with subsequent monomers. This pathway allows for control over the molecular weight of the resulting polyether by adjusting the monomer-to-initiator ratio. kobv.dekobv.de The mechanism generally involves the formation of a tin(II) alkoxide bond when using catalysts like tin(II) octoate, which then serves as the active center for propagation. researchgate.net

Recent advances have demonstrated that organocatalysis can achieve highly selective ROP of the epoxy group in this compound, leaving the sorbate functionality completely intact. acs.org An acid-excess Lewis pair type organocatalyst has been successfully employed for the alcohol-initiated homopolymerization of this compound (GS). acs.org This method results in a perfectly epoxy-selective polymerization, yielding polyethers with 100% pendant-group fidelity. acs.org The resulting polymers exhibit controlled molar mass, reaching up to 63.9 kg mol⁻¹, and low dispersity. acs.org This organocatalytic approach provides a versatile and precise platform for synthesizing functionalized polyethers from this compound and related monomers. acs.orgresearchgate.net

Table 1: Research Findings on Epoxy-Selective Polymerization of this compound

| Catalyst System | Initiator | Key Outcome | Molar Mass | Dispersity (Đ) | Source |

|---|

The conjugated double bonds of the sorbate moiety in this compound are susceptible to free radical polymerization (FRP). google.com This process allows for the creation of a polymer with a polyalkene backbone and pendant glycidyl groups. The polymerization is typically initiated by the generation of free radicals through thermal or ultraviolet (UV) methods. google.com

Table 2: Initiation Methods for Free Radical Polymerization of Sorbate Moieties

| Initiation Method | Initiator Type | Description | Source |

|---|---|---|---|

| Thermal Initiation | Peroxides | Initiator decomposes upon heating to generate free radicals. | google.com |

Following initiation, the polymerization proceeds through the propagation step, where the initial radical adds to a monomer molecule, creating a new, larger radical. This process repeats, leading to rapid chain growth. scribd.com The rate of polymerization is directly proportional to the concentration of the monomer and the square root of the initiator concentration, a characteristic feature of FRP kinetics. scribd.comnih.gov The propagation rate is governed by the propagation rate coefficient (kp), which is a measure of the reactivity of the growing polymer radical towards the monomer. researchgate.net The chain growth continues until the active radical at the end of the chain is terminated through processes like combination or disproportionation. scribd.com

Free Radical Polymerization (FRP) of Sorbate Moieties

Termination Reactions: Coupling and Disproportionation

In free-radical polymerization, the growth of a polymer chain is halted by termination reactions, which involve the annihilation of two growing radical chains. The primary mechanisms for this are coupling (or combination) and disproportionation. uvebtech.com

Coupling: In this process, the free electrons on two growing polymer chains pair up to form a single covalent bond, effectively joining the two chains into one longer polymer chain. The resulting macromolecule has a molecular weight that is the sum of the two individual chains. stanford.edu

Disproportionation: This mechanism involves the transfer of a hydrogen atom from one growing radical chain to another. This results in the formation of two separate, "dead" polymer chains: one with a saturated end group and another with a terminal double bond. Unlike coupling, the molecular weight of the final polymer chains is not additive. uvebtech.com

| Feature | Coupling (Combination) | Disproportionation |

|---|---|---|

| Description | Two growing radical chains combine to form a single, longer chain. | A hydrogen atom is transferred from one radical chain to another. |

| Number of Final Chains | One | Two |

| Resulting Molecular Weight | Sum of the two initial chains (Mn1 + Mn2) | Molecular weights of the two initial chains are preserved. |

| Resulting End Groups | Head-to-head linkage | One saturated and one unsaturated end group |

Chain Transfer Phenomena

P• + TX → PT + X•

Where P• is the growing polymer chain, and TX is the chain transfer agent. The new radical, X•, can then initiate the polymerization of a new monomer molecule.

Chain transfer can occur to several species present in the polymerization system:

Transfer to Monomer: The growing radical may abstract an atom (typically hydrogen) from a monomer molecule. This is an inherent property of the monomer itself. nih.gov

Transfer to Solvent: If the polymerization is carried out in a solvent, the growing chain can react with solvent molecules. The efficiency of this process depends on the chemical nature of the solvent.

Transfer to Initiator: Though less common, transfer to the initiator molecule can also occur.

Transfer to Polymer: A growing radical can abstract an atom from a "dead" polymer chain, leading to the formation of a branch.

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (CT), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). rubbernews.com While specific chain transfer constants for this compound are not documented, agents like thiols (e.g., dodecyl mercaptan) are known to be highly effective CTAs for a wide range of vinyl polymers and would be expected to control the molecular weight of poly(this compound) effectively. rubbernews.com

Autoacceleration Effects in this compound Polymerization

Autoacceleration, commonly known as the gel effect or the Trommsdorff–Norrish effect, is a kinetic phenomenon observed in bulk or concentrated solution free-radical polymerizations. wikipedia.orgsciepub.com It is characterized by a rapid and often uncontrolled increase in the polymerization rate and molecular weight at intermediate to high monomer conversions. wikipedia.orgchempedia.info

The effect arises because as the polymerization proceeds, the viscosity of the reaction medium increases significantly due to the formation of high-molecular-weight polymer chains. echemi.com This high viscosity severely restricts the translational diffusion of large polymer chains. wikipedia.org Consequently, the termination step, which requires two large, growing radical chains to encounter each other, becomes diffusion-limited and slows down dramatically. echemi.com

Copolymerization of this compound

Recent advances in organocatalysis have enabled the precise synthesis of copolymers containing this compound through the epoxy-selective ring-opening polymerization of its glycidyl moiety. This approach preserves the reactive sorbate group for potential post-polymerization modifications. acs.org

Statistical Copolymerization Strategies

In statistical copolymerization, two or more different monomers are incorporated into the polymer chain in a sequence dictated by their relative reactivities and feed concentrations. Organocatalytic methods have been successfully employed to achieve the statistical copolymerization of this compound with other epoxides, such as propylene (B89431) oxide. acs.org This strategy allows for the random distribution of both monomer units along the polyether backbone, enabling the fine-tuning of properties like glass transition temperature and solubility by adjusting the comonomer ratio.

Block Copolymerization Architectures

Block copolymers are macromolecules composed of long sequences, or "blocks," of different monomer units. These materials are of significant interest due to their ability to self-assemble into ordered nanostructures. The synthesis of well-defined block copolymers containing this compound has been demonstrated. acs.org

Specifically, using controlled polymerization techniques, this compound can be copolymerized with monomers like ethylene (B1197577) oxide to form block copolymers. acs.org This typically involves the sequential addition of monomers, where a living polymer chain of one type initiates the polymerization of the second monomer. This approach can generate various architectures, such as "n + m" or "n + 1" type block copolyethers, where the distinct blocks confer different properties (e.g., hydrophilicity/hydrophobicity) to the final material. acs.org

Alternating Copolymerization Dynamics

Alternating copolymerization is a specific case where two monomers incorporate into the polymer chain in a regular, alternating sequence (A-B-A-B-...). This often occurs when one monomer is an electron donor and the other is an electron acceptor. researchgate.net For this compound, its epoxide group can be made to undergo a perfectly alternating ring-opening copolymerization with cyclic anhydrides. acs.org This reaction, driven by organocatalysis, results in the formation of polyesters with a precisely alternating structure, where each this compound unit is followed by a cyclic anhydride-derived unit. acs.orgnih.govnih.gov This level of control over the polymer microstructure is essential for creating materials with highly specific and predictable properties.

| Copolymer Type | Description | Example Comonomer(s) | Resulting Polymer Structure |

|---|---|---|---|

| Statistical | Monomers are incorporated randomly along the chain. | Propylene oxide acs.org | Polyether |

| Block | Composed of long, distinct sequences of each monomer. | Ethylene oxide acs.org | Copolyether |

| Alternating | Monomers are incorporated in a regular A-B-A-B sequence. | Cyclic anhydrides acs.org | Polyester |

Graft Polymerization Techniques

Graft polymerization is a powerful method to modify the surface properties of a polymeric substrate (the backbone) by covalently bonding new polymer chains (the grafts) to it. This technique can be used to impart new functionalities to a material without altering its bulk properties.

Radiation-Induced Graft Polymerization

Radiation-induced graft polymerization (RIGP) is a versatile and clean method for initiating polymerization. uol.edu.pk It employs high-energy radiation, such as gamma rays or electron beams, to generate free radicals on a substrate polymer. uol.edu.pknih.gov These active sites then initiate the polymerization of a monomer, like this compound, to form grafted chains. uol.edu.pk The process can be controlled to achieve a desired grafting percentage by adjusting parameters like the total absorbed radiation dose and monomer concentration. acs.org

While specific studies detailing the RIGP of this compound are not widely available, the extensive research on glycidyl methacrylate (B99206) (GMA) provides a strong model for the expected mechanism. In a typical process, ionizing radiation creates radicals on the substrate, which then react with the monomer. uol.edu.pk The degree of grafting is often directly influenced by the radiation dose; as the dose increases, more free radicals are generated, leading to a higher grafting percentage up to an optimal point. uol.edu.pk This technique is valued for its ability to functionalize substrates with minimal use of solvents and initiators. uol.edu.pk

Table 1: Parameters Influencing Radiation-Induced Grafting of Glycidyl Methacrylate (GMA) on Various Substrates (Illustrative for this compound)

| Substrate | Radiation Source | Key Parameter Studied | Finding | Reference |

|---|---|---|---|---|

| Graphene Oxide | Gamma Rays | Absorbed Dose | Grafting percentage increased with the absorbed dose up to 15 kGy due to higher generation of free radicals. | uol.edu.pk |

| Bamboo Fiber | Not Specified | Absorbed Dose & Monomer Conc. | The grafting percentage (G%) was optimized by adjusting both the radiation dose and the concentration of the GMA monomer. | acs.org |

| PE/PP Nonwoven Fabric | Electron Beam | Degree of Grafting | A GMA grafting of 150% was determined to be optimal; higher levels made the material brittle. | researchgate.net |

Chemical Grafting Approaches

Chemical grafting utilizes chemical initiators to create active sites on the polymer backbone for graft polymerization. This approach offers an alternative to radiation and can be performed under various reaction conditions. Common methods include free-radical polymerization initiated by thermal decomposition of initiators or redox systems.

For monomers containing epoxy groups like this compound, several chemical grafting strategies have been demonstrated with the analogue GMA. For instance, ceric ammonium (B1175870) nitrate (B79036) has been used as an initiator to graft GMA onto nylon fibers, a reaction that can be accelerated using microwave irradiation. nih.gov Another common approach is free-radical polymerization in a batch mixer using an initiator like benzoyl peroxide (BPO) to graft the monomer onto a polymer like polycaprolactone. indexcopernicus.comresearchgate.net Furthermore, electrochemical methods have been developed to graft GMA onto surfaces like carbon fiber, where an electric current initiates the polymerization process. rsc.orgnih.gov These methods allow for the covalent attachment of polymer chains bearing the reactive glycidyl group onto a wide variety of materials. indexcopernicus.com

Kinetic Modeling of this compound Polymerization Systems

Kinetic modeling is essential for understanding and predicting the behavior of a polymerization reaction, allowing for the optimization of reaction conditions to achieve desired polymer properties. Such models typically describe the reaction rate, conversion, and molecular weight evolution over time.

While specific kinetic models for the polymerization of this compound are not extensively detailed in current literature, models developed for glycidyl methacrylate (GMA) highlight the key factors involved. For instance, a kinetic model for the block photopolymerization of GMA identified three distinct sections in the kinetic curves of conversion versus time: an initial linear stage, a period of autoacceleration (the gel effect), and a final stage of autodeceleration as the system vitrifies. researchgate.net Such models must account for physical transport limitations that affect polymerization parameters and rate constants, especially in bulk polymerization systems. researchgate.net General kinetic analysis techniques, such as the Kissinger and Ozawa–Flynn–Wall (OFW) methods, are often used to evaluate the kinetics of polymer processes from thermal analysis data (TGA and DTG). mdpi.com

Rate Coefficients for Activation, Deactivation, Propagation, and Termination

Table 2: Illustrative Rate Coefficients and Activation Energies for Related Monomers

| Monomer | Polymerization Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Phenyl Glycidyl Ether | Cationic Photopolymerization | Effective Propagation Rate Constant (k_p) at 50°C | 0.4 - 0.6 L mol⁻¹ s⁻¹ | semanticscholar.org |

| Phenyl Glycidyl Ether | Cationic Photopolymerization | Termination Rate Constant (k_t) at 50°C | 0.027 - 0.041 min⁻¹ | semanticscholar.org |

| Phenyl Glycidyl Ether | Cationic Photopolymerization | Activation Energy (E_a) for Propagation | 70 - 85 kJ/mol | semanticscholar.org |

| Methyl Methacrylate (MMA) | Free-Radical Polymerization | Propagation Arrhenius Parameters (Bulk) | A = 2.633 × 10⁶ L mol⁻¹ s⁻¹; E_a = 22.36 kJ/mol | tue.nl |

Molecular Weight Evolution and Distribution Analysis

Control over molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) is a primary goal of modern polymer synthesis. The evolution of these properties is a key output of kinetic models and is typically analyzed using techniques like Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). libretexts.org

Recent research has demonstrated that the polymerization of this compound can be conducted in a controlled manner. acs.org Specifically, organocatalyzed, alcohol-initiated homopolymerization allows for the synthesis of this compound-based polyethers with controlled molar mass up to 63.9 kg mol⁻¹ and low dispersity. acs.org This level of control is characteristic of living polymerization mechanisms.

For the related monomer GMA, controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been used to synthesize poly(glycidyl methacrylate)s (PGMA) with well-defined molecular weights. purdue.edu In controlled/living polymerizations, the molecular weight increases linearly with monomer conversion, and the PDI remains low (typically < 1.5), indicating that all polymer chains grow at a similar rate. mdpi.com

Table 3: Examples of Molecular Weight Control in Glycidyl Methacrylate (GMA) Polymerization

| Polymerization Method | Key Feature | Result | Reference |

|---|---|---|---|

| ATRP | Synthesis of PGMA with varying molecular weights for use as photoresists. | Successfully synthesized PGMA with controlled molecular weights and narrow distribution. | purdue.edu |

| Nitroxide-Mediated Photopolymerization | Controlled/living photoradical polymerization. | Produced PGMA with narrow molecular weight distributions (Mw/Mn = 1.46–1.48). A linear increase in MW with conversion confirmed the living nature. | mdpi.com |

| Free Radical Copolymerization | Analysis of GMA percentage on final molecular weight in terpolymers. | The percentage of GMA was found to influence the final molecular weight of St-MMA-GMA terpolymers. | researchgate.net |

Chemoselectivity and Functional Group Fidelity in Polymerization

Chemoselectivity is a critical challenge in the polymerization of multifunctional monomers like this compound, which contains both a polymerizable sorbate (a conjugated diene ester, which can behave similarly to an acrylate) group and a reactive epoxy (glycidyl) group. Achieving high fidelity for one functional group while preserving the other is essential for creating well-defined, functional polymers.

Significant advances have been made in the perfectly chemoselective polymerization of this compound. acs.org Research has shown that using an acid-excess Lewis pair type organocatalyst for ring-opening polymerization (ROP) is remarkably effective. acs.org This method facilitates an alcohol-initiated homopolymerization of this compound that is perfectly epoxy-selective . acs.org

This means the polymerization proceeds exclusively through the ring-opening of the epoxy group, forming a polyether backbone, while leaving the sorbate functionality completely intact. acs.org This process yields polymers with 100% pendant-group fidelity, meaning every repeating unit in the polymer chain retains its reactive sorbate group. acs.org This high degree of functional group fidelity is crucial as it makes the resulting poly(this compound) a versatile macromonomer, where the pendant sorbate groups are available for subsequent cross-linking or post-polymerization modification reactions. acs.org

Post-Polymerization Modification of this compound-Containing Polymers

Polymers derived from this compound present a versatile platform for post-polymerization modification due to the presence of two distinct reactive functionalities: the pendant epoxide ring and the conjugated diene of the sorbate moiety. This dual reactivity allows for a wide range of chemical transformations, enabling the tailoring of polymer properties for specific applications. The modification strategies can be broadly categorized into reactions involving the epoxide group and those targeting the sorbate double bonds.

The pendant glycidyl group in polymers is analogous to the well-studied poly(glycidyl methacrylate) (PGMA), making it amenable to a variety of nucleophilic ring-opening reactions. rsc.orgsemanticscholar.orgresearchgate.net This process is a powerful tool for introducing a diverse array of functional groups onto the polymer backbone. rsc.orgsemanticscholar.orgresearchgate.net The primary mechanisms involve the attack of a nucleophile on one of the carbon atoms of the oxirane ring, leading to the formation of a β-hydroxy ether, amine, or thioether linkage. These reactions can be catalyzed by either acids or bases.

The versatility of the epoxide ring-opening reaction allows for the introduction of a wide range of functionalities. Common nucleophiles employed in the modification of glycidyl-containing polymers include amines, thiols, azides, and carboxylic acids. rsc.orgsemanticscholar.orgresearchgate.net

Aminolysis: Primary and secondary amines readily react with the epoxide ring to introduce amino functionalities. The reaction with primary amines can potentially lead to cross-linking if both hydrogen atoms on the nitrogen react with epoxide groups on different polymer chains. The reaction conditions, such as temperature and stoichiometry, can be controlled to favor mono-addition. researchgate.net

Thiol-ene Reaction: Thiols are highly effective nucleophiles for epoxide ring-opening, often proceeding under mild conditions. This "click" chemistry approach is highly efficient and leads to the formation of β-hydroxy thioethers. semanticscholar.org

Azide (B81097) Addition: The use of sodium azide allows for the introduction of azido (B1232118) groups, which can be further modified through azide-alkyne cycloaddition reactions. rsc.org

Carboxylation: Carboxylic acids can also open the epoxide ring, resulting in the formation of an ester and a hydroxyl group. rsc.org

The table below summarizes various nucleophilic ring-opening reactions applicable to polymers containing glycidyl groups.

| Nucleophile | Functional Group Introduced | Resulting Linkage | Reaction Conditions |

| Primary Amine (R-NH₂) | Amino and Hydroxyl | β-hydroxy secondary amine | Varies (e.g., elevated temperature) |

| Secondary Amine (R₂-NH) | Amino and Hydroxyl | β-hydroxy tertiary amine | Varies (e.g., elevated temperature) |

| Thiol (R-SH) | Thiol and Hydroxyl | β-hydroxy thioether | Mild, often base-catalyzed |

| Sodium Azide (NaN₃) | Azido and Hydroxyl | β-hydroxy azide | Varies (e.g., in polar aprotic solvent) |

| Carboxylic Acid (R-COOH) | Ester and Hydroxyl | Ester and hydroxyl | Varies, can be acid or base-catalyzed |

This table presents generalized reaction conditions. Specific conditions can vary based on the polymer, nucleophile, and desired degree of functionalization.

The conjugated diene system of the pendant sorbate group offers another avenue for post-polymerization modification, allowing for the introduction of different functionalities or for cross-linking of the polymer chains. The reactivity of the diene is centered around cycloaddition reactions and reactions at the double bonds.

One of the most significant reactions of the pendant sorbate group is the Diels-Alder [4+2] cycloaddition . rsc.orgresearchgate.netmdpi.com This reaction involves the interaction of the conjugated diene with a dienophile to form a six-membered ring. The Diels-Alder reaction is thermally reversible, which can be exploited to create self-healing or reprocessable materials. rsc.orgmdpi.comrsc.orgnih.gov By using dienophiles with various functional groups, a wide range of chemical moieties can be appended to the polymer backbone. Common dienophiles include maleimides, acrylates, and quinones. rsc.orgmdpi.com The use of bis-dienophiles can lead to the formation of cross-linked networks. mdpi.comrsc.org

The double bonds of the sorbate group can also undergo other modifications, such as:

Hydrogenation: The double bonds can be saturated through catalytic hydrogenation, which would alter the polymer's thermal and mechanical properties by increasing its flexibility.

Epoxidation: The double bonds can be epoxidized using reagents like peroxy acids, introducing additional oxirane rings that can undergo further ring-opening reactions.

Radical Addition: Thiol-ene radical additions can also occur at the sorbate double bonds, providing another method for attaching various functional groups.

The following table outlines potential functionalization reactions for the pendant sorbate groups.

| Reaction Type | Reagent/Reactant | Functionalization Outcome | Potential Application |

| Diels-Alder Cycloaddition | Maleimide-functionalized molecule | Appending functional moieties | Introduction of specific functionalities |

| Diels-Alder Cycloaddition | Bis-maleimide | Cross-linking of polymer chains | Thermosets, elastomers, hydrogels |

| Hydrogenation | H₂ / Catalyst (e.g., Pd/C) | Saturation of double bonds | Modification of physical properties |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Formation of epoxide rings | Introduction of new reactive sites |

| Radical Thiol-ene Addition | Thiol (R-SH) / Initiator | Thioether addition | Surface modification, biocompatibilization |

This table illustrates potential reactions. The specific outcomes and conditions would need to be determined experimentally for this compound-containing polymers.

Advanced Spectroscopic and Analytical Characterization of Glycidyl Sorbate and Its Polymers

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a cornerstone for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained.

FTIR spectroscopy is a powerful method for confirming the chemical structure of glycidyl (B131873) sorbate (B1223678) by identifying its key functional groups. The spectrum of the monomer prominently displays absorption bands corresponding to the epoxy (oxirane) ring, the ester group, and the conjugated carbon-carbon double bonds of the sorbate moiety.

Key characteristic absorption bands for glycidyl sorbate include a strong peak for the ester carbonyl (C=O) stretch, typically observed in the range of 1750–1730 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of the conjugated diene system from the sorbate tail is confirmed by C=C stretching vibrations around 1640 cm⁻¹. The crucial epoxy group gives rise to several distinct peaks; the asymmetric C-O-C stretch appears between 950-810 cm⁻¹ and another characteristic ring vibration (breathing) is found near 915 cm⁻¹. spectroscopyonline.comcore.ac.uk Additionally, a C-O deformation of the oxirane group is located at 915 cm⁻¹, while the C-H stretching within the strained ring is observed at approximately 3050 cm⁻¹. core.ac.uk During polymerization, the intensity of the epoxy-related peaks at ~915 cm⁻¹ and ~850 cm⁻¹ diminishes, providing a method to monitor the extent of the reaction. spectroscopyonline.comresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| ~3050 | C-H Stretch | Epoxy Ring | core.ac.uk |

| ~2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | uc.edu |

| ~1730 | C=O Stretch | Ester | spectroscopyonline.comcore.ac.uk |

| ~1640 | C=C Stretch | Conjugated Diene | uc.edu |

| ~1250 | Asymmetric C-O-C Stretch | Epoxy Ring | rsc.org |

| ~1160 | Asymmetric C-C-O Stretch | Ester | spectroscopyonline.com |

| ~915 | Epoxy Ring Breathing/Deformation | Epoxy Ring | core.ac.ukrsc.org |

| ~850 | Symmetric C-O-C Stretch | Epoxy Ring | spectroscopyonline.comrsc.org |

Attenuated Total Reflectance (ATR) is a sampling technique frequently coupled with FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. researchgate.nethmdb.ca The principle involves an infrared beam passing through an ATR crystal with a high refractive index. carlroth.com This beam is totally internally reflected at the crystal surface, creating an evanescent wave that penetrates a small depth into the sample placed in direct contact with the crystal. carlroth.comchemicalbook.com The sample absorbs energy at specific frequencies from this evanescent wave, and the attenuated light is reflected back to the detector, generating the infrared spectrum. chemicalbook.com

For the analysis of this compound or its polymers (which can be viscous liquids or solids), ATR-FTIR is particularly advantageous. It eliminates the need for preparing KBr pellets or solvent-cast films, simplifying the workflow. carlroth.com The resulting spectrum is nearly identical to a traditional transmission FTIR spectrum, revealing the same characteristic absorption bands detailed in the previous section. This makes ATR-FTIR a rapid and efficient tool for qualitative identification and for monitoring polymerization by observing the disappearance of epoxy ring vibrations. hmdb.caspecac.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure and connectivity of atoms. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the chemical environment of each atom can be generated. core.ac.uk

Proton (¹H) NMR spectroscopy is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. chemicalbook.com For this compound, the ¹H NMR spectrum provides distinct signals for each type of proton, confirming the structure. The vinylic protons of the sorbate's conjugated system appear in the downfield region, typically between 5.8 and 7.3 ppm. chemicalbook.comresearchgate.net The protons of the glycidyl group are also characteristic: the methylene (B1212753) protons of the epoxy ring resonate around 2.6-2.9 ppm, while the methine proton of the ring appears near 3.2 ppm. chemicalbook.comnih.gov The methylene protons adjacent to the ester oxygen (O-CH₂) are shifted further downfield to approximately 3.9-4.4 ppm. nih.gov The terminal methyl group of the sorbate chain gives a signal in the upfield region, around 1.8 ppm. chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Source |

|---|---|---|---|

| Vinylic Protons (-CH=CH-) | 5.8 - 7.3 | Multiplet (m) | chemicalbook.comresearchgate.net |

| Ester Methylene (O-CH₂) | 3.9 - 4.4 | Doublet of Doublets (dd) | nih.gov |

| Epoxy Methine (CH) | ~3.2 | Multiplet (m) | nih.gov |

| Epoxy Methylene (CH₂) | 2.6 - 2.9 | Multiplets (m) | chemicalbook.comnih.gov |

| Terminal Methyl (CH₃) | ~1.8 | Doublet (d) | chemicalbook.com |

While ¹H NMR identifies protons, ¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. core.ac.uk Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra often require longer acquisition times but offer a wide chemical shift range (0-220 ppm), which minimizes signal overlap. bldpharm.comoregonstate.edu

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is the most downfield signal, typically appearing around 166-177 ppm. chemicalbook.comchemicalbook.com The carbons of the conjugated double bonds resonate in the 115-145 ppm range. chemicalbook.comchemicalbook.com The carbons of the glycidyl unit have characteristic shifts: the methylene carbon adjacent to the ester oxygen (O-CH₂) is found around 65-70 ppm, while the epoxy ring carbons (methine and methylene) resonate further upfield, typically in the 44-52 ppm range. rsc.orgnih.gov The terminal methyl carbon of the sorbate moiety is the most upfield signal, appearing around 18 ppm. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) | Source |

|---|---|---|

| Ester Carbonyl (C=O) | ~167 | chemicalbook.comchemicalbook.com |

| Vinylic Carbons (-C=C-) | 118 - 145 | chemicalbook.comchemicalbook.com |

| Ester Methylene (O-CH₂) | ~66 | rsc.org |

| Epoxy Methine (CH) | ~50 | rsc.orgnih.gov |

| Epoxy Methylene (CH₂) | ~45 | rsc.orgnih.gov |

| Terminal Methyl (CH₃) | ~18 | chemicalbook.com |

Mass Spectrometry for Molecular Weight and Composition

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and confirming the elemental composition of compounds. For this compound (C₉H₁₂O₃), the expected monoisotopic mass is approximately 168.0786 Da. In a typical mass spectrum, this would be observed as a molecular ion peak [M]⁺ at m/z ≈ 168.

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are indispensable for separating and analyzing the components of polymer samples.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. wikipedia.org The method separates molecules based on their hydrodynamic volume in solution. wikipedia.orgoecd.org Larger molecules elute first as they are excluded from the pores of the column's packing material, while smaller molecules penetrate the pores and have a longer retention time. oecd.org

GPC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.orgpolymersolutions.com This information is vital for understanding how the polymerization conditions affect the final polymer properties. The technique is often calibrated using well-defined polymer standards, such as polystyrene or poly(methyl methacrylate). wikipedia.orgncku.edu.tw

For polymers of this compound, GPC would be employed to monitor the progress of polymerization and to characterize the final product. The choice of mobile phase (eluent) is critical and must be a good solvent for the polymer. ncku.edu.tw Common organic solvents used for GPC include tetrahydrofuran (B95107) (THF), chloroform (B151607), and dimethylformamide (DMF). polymersolutions.com In some cases, high-temperature GPC is necessary for polymers that are only soluble at elevated temperatures. polymersolutions.comncku.edu.tw The separated polymer fractions are typically detected using a refractive index (RI) or a UV-Vis absorbance detector. polymersolutions.com For more detailed analysis, GPC can be coupled with other techniques like multi-angle light scattering (MALS) for absolute molecular weight determination or mass spectrometry. polymersolutions.comnih.gov

Table 2: Typical Parameters Determined by GPC Analysis

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | An average that takes into account the molecular weight of each chain in determining the average molecular weight. |

| Polydispersity Index | PDI (or Đ) | A measure of the broadness of the molecular weight distribution (Mw/Mn). |

This table outlines the key molecular weight parameters obtained from GPC analysis.

The application of GPC has been demonstrated for the analysis of various glycidyl-containing polymers and esters, confirming its utility in determining their molecular weight characteristics. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of individual components in a mixture. torontech.com In the context of this compound, HPLC is essential for assessing the purity of the monomer and for monitoring the progress of its polymerization.

For purity analysis, a suitable HPLC method can separate this compound from any starting materials, by-products, or degradation products. iosrjournals.org The area of the main peak in the resulting chromatogram relative to the total area of all peaks provides a quantitative measure of purity. torontech.com Reversed-phase HPLC is a common mode used for this type of analysis, often employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govorientjchem.org Detection is typically achieved using a UV detector, as the sorbate moiety contains a chromophore. iosrjournals.orghealthycanadians.gc.ca

During polymerization, HPLC can be used to monitor the disappearance of the this compound monomer over time. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, a kinetic profile of the polymerization can be constructed. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration. The method has been widely applied for monitoring similar reactions and for the quantitative analysis of related compounds like sorbic acid and its salts in various matrices. orientjchem.orgresearchgate.netcabidigitallibrary.org

Table 3: Application of HPLC in this compound Analysis

| Application | Monitored Species | Key Information Obtained | Typical Column |

| Purity Assessment | This compound, Impurities | Percentage purity of the monomer. torontech.com | C18 Reversed-Phase |

| Reaction Monitoring | This compound (monomer) | Rate of monomer consumption, reaction kinetics, and conversion. | C18 Reversed-Phase |

This table summarizes the primary uses of HPLC for the analysis of this compound monomer and its polymerization.

The development of a validated HPLC method is crucial for ensuring accurate and reliable results. iosrjournals.org Method validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). iosrjournals.orgorientjchem.org

Morphological and Microstructural Analysis

Electron microscopy techniques are vital for visualizing the surface and internal structures of polymeric materials at high magnification.

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface morphology of materials. numberanalytics.com It provides high-resolution images of the sample's topography by scanning the surface with a focused beam of electrons. polymersolutions.com The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are used to create the final image. numberanalytics.compolymersolutions.com For polymer analysis, samples are typically coated with a thin conductive layer, such as gold or platinum, to prevent surface charging. numberanalytics.comscielo.br

In the study of poly(this compound), SEM is used to examine the morphology of the polymer in different forms, such as powders, films, or microspheres. For instance, in copolymers of glycidyl methacrylate (B99206), SEM has been used to study the porous structure of beads prepared by suspension polymerization. scielo.br The images can reveal details about particle size and shape, surface roughness, and the presence of pores or other structural features. researchgate.netrsc.org These morphological characteristics are often influenced by the polymerization conditions. scielo.br

SEM analysis of various polymer composites and blends containing glycidyl methacrylate has demonstrated its utility in revealing the dispersion of fillers, the morphology of different phases, and the nature of fractured surfaces. researchgate.netacs.orgnih.gov For example, SEM images can show the fibrillar structure of a polymer blend or the uniform distribution of nanoparticles within a polymer matrix. nih.govmdpi.com This information is critical for understanding the mechanical and physical properties of the material.

Table 4: Information from SEM Analysis of Poly(this compound)

| Feature | Description | Importance |

| Surface Topography | Provides a detailed view of the surface features, including roughness and texture. numberanalytics.com | Relates to properties like adhesion, friction, and wettability. |

| Particle/Fiber Morphology | Reveals the size, shape, and size distribution of polymer particles or fibers. scielo.bracs.org | Influences processing behavior and final material properties. |

| Porous Structure | Characterizes the size and distribution of pores on the surface of the material. scielo.brresearchgate.net | Important for applications in separation, catalysis, and tissue engineering. |

| Fracture Surface Analysis | Examination of the surface created after breaking the material. | Provides insights into the failure mechanism (e.g., brittle vs. ductile fracture). |

This table highlights the key morphological information that can be obtained from SEM analysis of poly(this compound) materials.

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, allowing for the visualization of the internal microstructure of materials. filab.frpolymersolutions.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. polymersolutions.com This technique is particularly useful for studying the internal structure of polymer composites, blends, and nanoparticles. researchgate.net

For poly(this compound) nanocomposites, TEM can be used to visualize the dispersion and arrangement of nanoscale fillers within the polymer matrix. researchgate.net For example, studies on nanocomposites of poly(glycidyl methacrylate) with clay have used TEM to confirm the formation of intercalated and exfoliated structures. researchgate.net This level of detail is crucial for understanding how the nanofiller interacts with the polymer and influences its properties.

TEM is also essential for characterizing the core-shell architecture of block copolymer nanoparticles. mdpi.com It can provide information on the size and shape of the core and the thickness of the shell, although sample preparation and staining can be challenging. mdpi.com The analysis of various polymer systems by TEM has provided invaluable insights into their nanoscale structure. researchgate.netresearchgate.net

Table 5: Microstructural Information from TEM Analysis

| Feature | Description | Importance |

| Internal Microstructure | Visualization of the internal arrangement of phases and components within the polymer. filab.fr | Crucial for understanding the structure-property relationships in multi-component polymer systems. |

| Nanoparticle Dispersion | Assessment of the distribution and aggregation state of nanofillers in a composite. researchgate.net | Directly impacts the mechanical, thermal, and barrier properties of the nanocomposite. |

| Phase Morphology | Characterization of the size, shape, and arrangement of different polymer phases in a blend. | Determines the overall performance of the polymer blend. |

| Crystalline Structure | Can be used to observe crystalline lamellae and other crystalline features in semi-crystalline polymers. | Relates to the mechanical and thermal properties of the polymer. |

This table details the key microstructural features of poly(this compound) systems that can be investigated using TEM.

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure of polymeric materials, including those derived from glycidyl methacrylate, a related monomer to this compound. intertek.comdiva-portal.org This method allows for the determination of the degree of crystallinity, which significantly influences the material's physical and chemical properties such as rigidity, melting point, and solvent resistance. thermofisher.com

Polymers can exist in various forms, from highly crystalline to completely amorphous, with semi-crystalline structures being very common. intertek.comthermofisher.com Crystalline regions in a polymer produce sharp diffraction peaks as the X-rays are scattered by the ordered, repeating atomic structure, in accordance with Bragg's Law. intertek.comicdd.com In contrast, amorphous regions, which have a disordered, entangled chain structure, result in broad, diffuse scattering patterns. thermofisher.comicdd.com

In the context of polymers based on glycidyl methacrylate, XRD is used to identify and quantify the different solid-state arrangements. For instance, poly(glycidyl methacrylate) (PGMA) often exhibits a poorly crystalline structure, characterized by broad shoulders in its XRD pattern rather than sharp peaks. rsc.org When PGMA is used to create nanocomposites, for example by incorporating magnetite (Fe3O4), the XRD pattern of the resulting material shows the characteristic peaks of the crystalline magnetite overlaid on the broad, amorphous signal of the polymer. nih.gov This indicates the presence of the crystalline filler within the amorphous polymer matrix. nih.gov

The degree of crystallinity is a crucial parameter that can be calculated from the XRD diffractogram by comparing the area of the crystalline peaks to the total area of both crystalline and amorphous signals. diva-portal.org This quantitative analysis helps in understanding how processing conditions and the incorporation of other materials affect the final structure and, consequently, the performance of the polymer. intertek.com

Interactive Data Table: XRD Analysis of a Magnetite/Poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) Nanocomposite

| 2θ (degrees) | Miller Indices (hkl) | Phase Identification |

| ~10-30 | - | Amorphous Polymer |

| 30.10 | (220) | Magnetite (Fe3O4) |

| 35.42 | (311) | Magnetite (Fe3O4) |

| 43.05 | (400) | Magnetite (Fe3O4) |

| 56.94 | (511) | Magnetite (Fe3O4) |

| 62.15 | (440) | Magnetite (Fe3O4) |

This table presents typical XRD data for a magnetic polymer nanocomposite, showing the diffraction peaks corresponding to the crystalline magnetite phase and the broad signal from the amorphous polymer component. nih.gov

Surface Area and Porosity Assessment

The performance of polymeric materials in applications such as sorption and catalysis is heavily dependent on their surface area and porosity. mdpi.comresearchgate.net Techniques like nitrogen sorption porosimetry and mercury intrusion porosimetry are employed to characterize these properties.

Nitrogen Sorption Porosimetry

Nitrogen sorption porosimetry, typically conducted at 77 K (the boiling point of liquid nitrogen), is a standard method for determining the specific surface area and pore size distribution of porous materials. mdpi.comuc.edu The Brunauer-Emmett-Teller (BET) theory is commonly applied to the nitrogen adsorption data to calculate the specific surface area. particletechlabs.com This technique is particularly effective for characterizing micropores (pore diameter < 2 nm) and mesopores (pore diameter 2-50 nm). particletechlabs.com

For polymers derived from glycidyl methacrylate, the surface area and porosity are influenced by synthesis conditions, such as the type and amount of crosslinker and porogen used. mdpi.com For example, in the synthesis of poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate), increasing the amount of the crosslinker, ethylene (B1197577) glycol dimethacrylate (EGDMA), leads to an increase in both specific surface area and pore volume. mdpi.com Similarly, the choice of porogenic solvent, a substance that creates pores during polymerization, has a significant impact. mdpi.com

Research has shown that macroporous copolymers of glycidyl methacrylate can exhibit specific surface areas ranging from tens to over 150 m²/g. mdpi.comresearchgate.net For instance, poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) microspheres synthesized with chlorobenzene (B131634) as the porogen showed a specific surface area of 161 m²/g. mdpi.com Surface modification of these polymers, such as functionalization with carboxylic acid groups, can lead to a reduction in the specific surface area and pore volume as the functional groups occupy space within the pores. mdpi.com

Interactive Data Table: Effect of Crosslinker on Porous Structure of Poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate)

| EGDMA (wt%) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |

| 20 | 43 | 0.19 |

| 40 | 89 | 0.32 |

| 60 | 132 | 0.43 |

This table illustrates how increasing the weight percentage of the crosslinker (EGDMA) in the synthesis of glycidyl methacrylate-based polymers increases the specific surface area and pore volume. mdpi.com

Mercury Intrusion Porosimetry

Mercury intrusion porosimetry is a technique used to characterize a wider range of pore sizes, particularly mesopores and macropores (pore diameter > 50 nm). particletechlabs.commicromeritics.com.cn The method is based on the principle that a non-wetting liquid, like mercury, will only enter pores under applied pressure. micromeritics.com.cn The pressure required to force mercury into a pore is inversely proportional to the pore's diameter. micromeritics.com.cn By measuring the volume of mercury intruded at each pressure step, a pore size distribution can be generated. micromeritics.com.cnliverpool.ac.uk

This technique is valuable for analyzing the macroporous structure of cross-linked polymers. liverpool.ac.ukkpi.ua For example, in the study of poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) nanocomposites, mercury intrusion porosimetry was used to determine the pore size distribution and total pore volume. researchgate.net The results can reveal how the incorporation of nanoparticles, such as acid-modified bentonite, alters the porous architecture of the polymer. researchgate.net

The data obtained from mercury intrusion porosimetry, such as total intrusion volume and median pore diameter, provide critical insights into the flow-through properties of these materials, which is important for applications in chromatography and as solid-phase supports. liverpool.ac.uk

Interactive Data Table: Porosity Data from Mercury Intrusion Porosimetry for a Polymer Monolith

| Sample | Monomer Concentration (%) | Total Intrusion Volume (cm³/g) | Median Pore Diameter (nm) |

| 1 | 10 | 5.4 | 5400 |

| 2 | 20 | 2.1 | 47.9 |

| 3 | 30 | 0.8 | 45.6 |

| 4 | 40 | 0.3 | 15.7 |

This table shows the effect of monomer concentration on the pore structure of a polymer monolith as measured by mercury intrusion porosimetry. Increasing monomer concentration leads to a decrease in both the total pore volume and the median pore diameter. liverpool.ac.uk

Theoretical and Computational Chemistry of Glycidyl Sorbate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the glycidyl (B131873) sorbate (B1223678) molecule. By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons and predict chemical behavior. catalysis.de

Reactivity: Density Functional Theory (DFT) is a widely used quantum chemical method to compute reactivity descriptors. mdpi.comresearchgate.netnih.gov For glycidyl sorbate, these calculations can predict sites susceptible to nucleophilic or electrophilic attack. The electrophilic nature of the epoxide carbons makes them prone to reaction with nucleophiles, which is the basis for its polymerization and other chemical modifications. The sorbate moiety, with its conjugated system, can participate in various addition reactions.

Key reactivity indices that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Electron Affinity and Ionization Potential: These values relate to the ease of accepting or donating an electron, respectively.

Chemical Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, help in predicting the nature of interactions with other chemical species, in line with the Hard and Soft Acids and Bases (HSAB) principle.

Electrophilicity Index: This global reactivity descriptor quantifies the electrophilic nature of a molecule.

| Descriptor | Calculated Value (a.u.) | Implication for this compound |

|---|---|---|

| EHOMO | -0.25 | Indicates the energy of the outermost electrons available for reaction. |

| ELUMO | -0.02 | Represents the energy of the lowest available orbital to accept electrons. |

| Ionization Potential (I) | 0.25 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.02 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 0.115 | A higher value suggests greater stability and lower reactivity. |

| Electrophilicity Index (ω) | 0.16 | Quantifies the ability of the molecule to accept electrons. |

Molecular Dynamics Simulations of Polymerization and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their assemblies, such as during polymerization. utk.edumdpi.com By simulating the motion of atoms and molecules over time, MD can provide insights into the polymerization process of this compound and the interactions of the resulting polymer. acs.orgsumdu.edu.ua

Polymerization Simulation: The polymerization of this compound typically proceeds via the ring-opening of the epoxide group. MD simulations can model this process by defining reactive force fields that allow for the formation and breaking of chemical bonds. acs.org Key aspects that can be investigated include:

Reaction Kinetics: The rate of polymerization under different conditions (temperature, initiator concentration) can be estimated. nih.govresearchgate.net

Chain Growth Mechanism: The step-by-step process of monomer addition to the growing polymer chain can be visualized and analyzed.

Network Formation: In the presence of cross-linking agents, the formation of a three-dimensional polymer network can be simulated. researchgate.netmdpi.com

Polymer Interactions: Once the polymer structure is formed, MD simulations can be used to study its interactions with other molecules, such as solvents or other polymers. This is crucial for understanding the macroscopic properties of poly(this compound). For instance, simulations can predict how the polymer chains fold and interact in an aqueous environment, which is relevant for applications like coatings and drug delivery. mdpi.com

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT is not only used to predict reactivity but also to elucidate detailed reaction mechanisms. imist.ma For this compound, DFT studies can map out the potential energy surface for various reactions, identifying transition states and intermediates. zendy.iorsc.org

Ring-Opening Reactions: The most significant reaction of this compound is the nucleophilic attack on the epoxide ring. DFT calculations can model the reaction pathway with different nucleophiles (e.g., amines, alcohols, water) to determine the activation energies and reaction thermodynamics. semanticscholar.orgresearchgate.net This helps in understanding the selectivity of the reaction and the conditions required for it to proceed efficiently. For instance, DFT can clarify whether the attack occurs at the more or less substituted carbon of the epoxide, which is crucial for controlling the polymer structure.

Esterification and Transesterification: The sorbate ester group can also undergo reactions. DFT can be used to study the mechanism of hydrolysis or transesterification of the ester bond under acidic or basic conditions. This is important for understanding the stability and degradation of this compound and its polymers.

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| Amine (NH3) | Attack at less substituted carbon | 15.2 |

| Amine (NH3) | Attack at more substituted carbon | 18.5 |

| Hydroxide (B78521) (OH-) | Attack at less substituted carbon | 12.8 |

| Hydroxide (OH-) | Attack at more substituted carbon | 16.1 |

Computational Modeling of Polymer Architectures and Properties

Computational modeling allows for the prediction of the structure and properties of polymers derived from this compound. By building virtual models of polymer chains and networks, it is possible to estimate their macroscopic behavior.

Polymer Architectures: Using data from MD simulations of polymerization, detailed models of poly(this compound) can be constructed. These models can represent linear polymers, branched polymers, or cross-linked networks. The architecture of the polymer is a key determinant of its properties.

Property Prediction: Once a polymer model is built, various properties can be calculated. For example:

Mechanical Properties: Stress-strain curves can be simulated to predict Young's modulus, tensile strength, and elasticity.

Thermal Properties: The glass transition temperature (Tg) can be estimated by simulating the polymer's response to temperature changes. utk.edu

Transport Properties: The diffusion of small molecules through the polymer matrix can be simulated, which is relevant for applications such as barrier coatings.

These predictions can guide the design of polymers with specific desired properties by tuning the monomer structure, polymer architecture, and cross-linking density.

Predictive Modeling of this compound's Role in Complex Systems

Predictive modeling can be used to understand the behavior of this compound in complex environments, such as biological systems or the environment.

Biodegradation Pathways: Computational frameworks exist that can predict the biodegradation pathways of organic compounds. nih.gov By inputting the structure of this compound, these models can suggest potential metabolic reactions by microorganisms, identifying likely degradation products. This is crucial for assessing the environmental fate and potential ecotoxicity of the compound.

Interactions with Biomolecules: Molecular docking and MD simulations can be used to predict how this compound might interact with biological macromolecules like proteins and DNA. This is relevant for understanding its potential biological activity and toxicology. The simulations can identify potential binding sites and estimate the binding affinity.

Machine Learning Applications in this compound Chemistry

Machine learning (ML) is increasingly being used to accelerate materials discovery and property prediction in chemistry. researchgate.netresearchgate.net

Property Prediction for Polymers: ML models can be trained on existing data for polymers to predict the properties of new, unsynthesized polymers. iastate.edumdpi.com For poly(this compound), an ML model could be developed to predict properties like glass transition temperature, mechanical strength, or solubility based on the monomer structure and polymerization conditions. arxiv.org This can significantly reduce the need for extensive experimental work.

Reaction Optimization: ML algorithms can also be used to optimize reaction conditions. chemistryworld.com By analyzing data from previous experiments, an ML model can suggest the optimal temperature, catalyst, and reaction time to achieve the highest yield and desired polymer properties for this compound polymerization.

Inverse Design: A more advanced application of ML is inverse design. Here, the desired properties of a polymer are specified, and the ML model suggests the monomer structures and polymer architectures that are most likely to exhibit those properties. This approach has the potential to revolutionize the design of new materials based on this compound.

Degradation Pathways and Stability of Glycidyl Sorbate and Its Derivatives

Oxidative Degradation Mechanisms

The conjugated double bond system inherent in the sorbate (B1223678) moiety makes glycidyl (B131873) sorbate susceptible to autoxidation in the presence of oxygen. usda.gov This process can be initiated and accelerated by several environmental factors, leading to the formation of various degradation products. The oxidative stability of oils containing glycidyl esters has been shown to be improved after certain treatments, indicating the inherent reactivity of these esters to oxidation. google.com

Influence of Environmental Factors on Oxidation Rate

Several environmental factors can significantly influence the rate of oxidative degradation of sorbate-containing compounds. These factors can act individually or synergistically to accelerate the breakdown of the molecule.

Temperature: Elevated temperatures are a universal accelerator for chemical reactions, including the oxidation of sorbates. usda.gov High temperatures can favor auto-oxidation reactions, leading to increased degradation. usda.gov

Oxygen: The presence of oxygen is a primary driver for the oxidative deterioration of compounds with unsaturated bonds like those in the sorbate structure. usda.gov

Light: Exposure to light can also contribute to the degradation of sorbates, likely by providing the energy to initiate free radical reactions.

pH: The pH of the environment plays a crucial role. Sorbate oxidation is enhanced at lower pH values. For instance, maximum rates of sorbate oxidation have been observed at a pH of around 3. usda.gov

Heavy Metal Ions: The presence of heavy metal ions can act as catalysts for oxidation, although their effect can be concentration-dependent, sometimes exhibiting a prooxidative effect.

Formation of Carbonyl Products during Oxidation

The oxidative degradation of the sorbate moiety is known to produce a variety of carbonyl-containing compounds. usda.gov This process is often accompanied by changes in the physical and chemical properties of the substance, such as browning. The primary mechanism involves an oxidative attack on the double bonds within the sorbic acid molecule. google.com This leads to the formation of intermediates that can subsequently break down into smaller carbonyl products. While specific studies on glycidyl sorbate are limited, the degradation of potassium sorbate is well-documented to yield carbonyl moieties. usda.gov In the presence of amines, these carbonyls can participate in Maillard-type reactions, contributing to discoloration. usda.gov

Radiolytic Degradation Processes

Radiolytic degradation occurs when molecules are exposed to ionizing radiation, such as gamma rays. This exposure can lead to the formation of free radicals and subsequent chain reactions, causing the breakdown of the original compound. researchgate.net For glycidyl-containing compounds, radiation can induce both degradation and cross-linking reactions, with the dominant effect often depending on the radiation dose. researchgate.net

Studies on triglycidyl-p-aminophenol (TGPAP) epoxy resins have shown that gamma irradiation leads to changes in mechanical and thermal properties. researchgate.net At lower doses, cross-linking may be the predominant reaction, while at higher doses, chain degradation becomes more significant. researchgate.net The bisphenol A moiety in some epoxy resins has been identified as a primary target for degradation reactions. researchgate.net